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L-Histidine-13C hydrochloride hydrate

Cat. No.: B12422302
M. Wt: 210.62 g/mol
InChI Key: CMXXUDSWGMGYLZ-NYZJUQQESA-N
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Description

Foundational Roles of L-Histidine in Biological Systems Relevant to Research

L-histidine is an essential amino acid, meaning it must be obtained from the diet, and it performs a multitude of critical functions in the body that make it a key subject of research. nih.govchinaaminoacid.com Its unique imidazole (B134444) side chain is central to its diverse roles.

Protein Structure and Enzyme Catalysis: The imidazole ring of histidine has a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor. nih.gov This property makes histidine a frequent and versatile participant in the active sites of enzymes, where it facilitates catalytic reactions by shuttling protons. nih.govchinaaminoacid.com A classic example is its role in the catalytic triad (B1167595) of serine proteases. nih.gov

Metal Ion Chelation: Histidine is an excellent chelator of metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺). nih.govnih.gov This ability is fundamental to the function of many metalloproteins. For instance, histidine residues coordinate with the iron atom in the heme group of hemoglobin, which is essential for oxygen transport. It is also integral to the structure of zinc-finger proteins, which are involved in DNA transcription. nih.gov

pH Buffering: Due to the pKa of its side chain, histidine contributes significantly to the pH buffering capacity of proteins and biological fluids. nih.gov This is particularly important in muscle tissue, where histidine-containing dipeptides like carnosine help to buffer the acid produced during anaerobic exercise. nih.govnih.gov

Precursor to Bioactive Molecules: L-histidine is the direct precursor to histamine, a vital signaling molecule involved in local immune responses, inflammation, and gastric acid secretion, and also functions as a neurotransmitter. nih.gov It is also a precursor for other critical metabolites, including urocanic acid, which is important for skin barrier function. nih.gov

Rationale for Utilizing L-Histidine-13C Isotopic Variants as Research Probes

The rationale for using L-Histidine-¹³C variants lies in the powerful synergy between the biological importance of histidine and the analytical precision of stable isotope labeling. By introducing L-Histidine specifically labeled with ¹³C at one or more of its carbon positions, researchers can selectively monitor the fate of this single amino acid in complex biological environments. medchemexpress.com

Key Research Applications:

Metabolic Flux Analysis (¹³C-MFA): While glucose is a common tracer, labeled amino acids like L-Histidine-¹³C provide a more direct way to study amino acid and protein metabolism. nih.gov However, because histidine is an essential amino acid in mammals and is not synthesized by them, its use in MFA is more prominent in microbial systems or specific cellular studies to trace its incorporation and breakdown. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the nuclear environment of atoms. Replacing ¹²C with ¹³C creates a nucleus that is NMR-active, providing a powerful spectroscopic handle. wikipedia.org Researchers use ¹³C-labeled histidine to study protein structure and dynamics. nih.gov The chemical shifts of the ¹³C atoms in the imidazole ring are particularly sensitive to the ring's protonation state (neutral or charged), hydrogen bonding, and local environment. nih.govillinois.edu This allows for detailed investigation of enzyme mechanisms and protein-ligand interactions involving histidine residues. nih.govillinois.edu

Mass Spectrometry (MS): In MS-based proteomics, incorporating L-Histidine-¹³C into proteins results in a predictable mass shift. This allows for the precise quantification of protein synthesis and turnover by comparing the abundance of the labeled and unlabeled forms of peptides containing histidine. nih.gov

The use of L-Histidine-¹³C (hydrochloride hydrate) as a research probe enables the direct observation of histidine's role in fundamental life processes, from enzymatic reactions to the large-scale dynamics of protein metabolism. diagnosticsworldnews.commdpi.com

Interactive Data Table: Properties of L-Histidine-¹³C

This table summarizes key identifiers and properties for L-Histidine labeled with Carbon-13.

PropertyValue
Compound NameL-Histidine-¹³C (hydrochloride hydrate)
Base CompoundL-Histidine
Isotopic LabelCarbon-13 (¹³C)
Common Analytical TechniquesNuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)
Primary Research FieldsMetabolomics, Proteomics, Structural Biology, Drug Metabolism

Interactive Data Table: NMR Chemical Shifts for L-Histidine

Reported ¹³C chemical shifts for L-Histidine can vary based on conditions like pH and solvent. The following are example values recorded in D₂O at pH 7.4.

AtomChemical Shift (ppm)
Cα (C3)30.696
Cβ (C1)Value not explicitly provided in context
Cγ (C4)134.463
Cδ2 (C2)138.873
Cε1 (C1')119.599
Data sourced from the Biological Magnetic Resonance Bank (BMRB) under entry bmse000039. bmrb.io Note that atom numbering can differ between conventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN3O3 B12422302 L-Histidine-13C hydrochloride hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12ClN3O3

Molecular Weight

210.62 g/mol

IUPAC Name

(2S)-2-amino-3-((213C)1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i3+1;;

InChI Key

CMXXUDSWGMGYLZ-NYZJUQQESA-N

Isomeric SMILES

C1=C(N[13CH]=N1)C[C@@H](C(=O)O)N.O.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies for Research Applications

Strategies for Site-Selective ¹³C Labeling of L-Histidine

Site-selective labeling involves the incorporation of a ¹³C isotope at a specific carbon position within the L-histidine molecule. This targeted approach is invaluable for NMR-based studies of protein dynamics, as it allows for the examination of isolated ¹H-¹³C spin pairs, which is essential for understanding local processes like proton transfer and tautomerization. nih.govnih.gov

The use of site-selectively ¹³C-enriched ribose as a carbon source in bacterial expression systems offers a method for the targeted labeling of L-histidine. nih.govresearchgate.net This approach provides a more selective labeling pattern compared to using glucose. nih.gov For instance, 1-¹³C ribose can be used to exclusively label the δ2 position of the histidine imidazole (B134444) ring. nih.gov While the incorporation yield from 1-¹³C ribose alone may be moderate, a combined approach using both 1-¹³C ribose and 2-¹³C glucose can significantly maximize the ¹³C incorporation. nih.gov Furthermore, utilizing 3-, 4-, or 5-¹³C ribose can lead to significant labeling of the β, α, and carbonyl (CO) positions of histidine. nih.gov The use of erythrose as a precursor also allows for the labeling of the His β position. nih.gov

Table 1: ¹³C Incorporation in L-Histidine using Site-Selectively Labeled Ribose Precursors

Labeled Precursor L-Histidine Position Labeled Incorporation Yield Reference
1-¹³C Ribose δ2 37% total, 72% compared to 2-¹³C glucose nih.gov
1-¹³C Ribose + 2-¹³C Glucose δ2 75% total, 150% compared to 2-¹³C glucose nih.gov
3-, 4-, or 5-¹³C Ribose β, α, CO ~50% total nih.gov
Erythrose β - nih.gov

A robust chemical synthesis for site-selective ¹³C labeling of L-histidine starts from commercially available ¹³C-thiocyanate. nih.govnih.govresearchgate.net This method allows for the synthesis of any isotopomer of L-histidine with high isotopic incorporation and enantiomeric purity. nih.govnih.govresearchgate.net The synthesis involves the reaction of potassium ¹³C-thiocyanate with benzyl (B1604629) chloride to form benzyl isothiocyanate, which is then reacted with glycine (B1666218) amide. nih.govmdpi.com Through a series of subsequent reactions, including cyclization and asymmetric synthesis under mild O'Donnell conditions, the desired ¹³C-labeled L-histidine derivative is produced. nih.govnih.govresearchgate.net This route has been successfully used to synthesize 2'-¹³C-L-Histidine with a high (99%) ¹³C incorporation. nih.govnih.govresearchgate.net This synthetic scheme is advantageous as it avoids the need for preparative HPLC techniques, which were necessary in previous methods. nih.gov

Methodologies for Uniform ¹³C Labeling and Multi-Isotopic Enrichment (e.g., ¹³C, ¹⁵N)

For many NMR applications, particularly those focused on determining the three-dimensional structure of proteins, uniform labeling of L-histidine with ¹³C and often in combination with Nitrogen-15 (¹⁵N) is required. nih.gov This dual labeling (e.g., L-Histidine-¹³C₆,¹⁵N₃) ensures that all carbon and nitrogen atoms in the amino acid are NMR-active. sigmaaldrich.commedchemexpress.comisotope.com

Uniform enrichment is typically achieved by overexpressing proteins in bacterial or eukaryotic cell systems grown in media where the sole carbon source is [U-¹³C]-glucose and the sole nitrogen source is ¹⁵NH₄Cl. nih.govresearchgate.net While this is straightforward in prokaryotic systems like E. coli, achieving high levels of enrichment in eukaryotic systems can be more challenging. nih.gov In such cases, the growth medium can be supplemented with a cell extract from yeast grown on [¹⁵N]- or [¹⁵N, ¹³C]-enriched media to improve the level of enrichment. nih.gov Cell-free protein synthesis systems also provide an efficient method for producing proteins with selectively ¹³C-labeled amino acids from inexpensive ¹³C-labeled precursors like 3-¹³C-pyruvate. copernicus.org

Table 2: Examples of Uniformly and Multi-Isotopically Enriched L-Histidine Products

Compound Isotopic Purity Application Reference
L-Histidine-¹³C₆,¹⁵N₃ ≥96 atom % ¹³C, ≥95 atom % ¹⁵N Bio NMR sigmaaldrich.com
L-Histidine·HCl·H₂O (¹³C₆, 97-99%; ¹⁵N₃, 97-99%) 97-99% ¹³C, 97-99% ¹⁵N Biomolecular NMR, Metabolism, Metabolomics, Proteomics isotope.com
L-Histidine-¹³C₆,¹⁵N₃,α,β,β,2,5-d₅ 99 atom % ¹³C, 98 atom % ¹⁵N, 98 atom % D - sigmaaldrich.com

Analytical Characterization of L-Histidine-¹³C for Research Purity and Isotopic Enrichment

Ensuring the chemical purity and the level of isotopic enrichment of L-Histidine-¹³C is crucial for the reliability of research applications. A variety of analytical techniques are employed for this purpose.

Mass spectrometry (MS) is a primary tool for determining isotopic enrichment. nih.govmdpi.comnih.gov High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) HRMS, allows for the analysis of ¹³C-isotopologues with high spectral accuracy and sensitivity. mdpi.com For multi-labeled compounds, tandem mass spectrometry can confirm the location of the heavy isotopes within the molecule. nih.gov The isotopic distribution of the intact protein or its proteolytic fragments can be measured to assess the enrichment level. nih.gov Computer programs are often used to fit experimental isotope patterns to statistically derived distributions to accurately determine the isotopic abundance. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for characterizing ¹³C-labeled L-histidine. ¹H-NMR and ¹³C-NMR are used to confirm the position of the ¹³C label through the observation of specific couplings and enhanced signals. nih.govresearchgate.net For example, in 2'-¹³C-L-Histidine, the ¹H-NMR signals at 7.49 and 8.74 ppm are split into doublets, and the ¹³C-NMR shows an enhanced signal at 135.8 ppm. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is utilized to determine the chemical and optical purity of the synthesized L-histidine. nih.govresearchgate.net For instance, the chemical and optical purity of 2'-¹³C-L-histidine has been confirmed to be 99% using an HPLC method. nih.govresearchgate.net

Table 3: Analytical Techniques for Characterizing L-Histidine-¹³C

Analytical Technique Purpose Key Findings/Observations Reference
Mass Spectrometry (MS) Determination of isotopic enrichment Confirms mass shift due to ¹³C incorporation. nih.govmdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) Analysis of ¹³C-isotopologues High accuracy and sensitivity for enrichment analysis. mdpi.com
Tandem Mass Spectrometry (MS/MS) Location of heavy isotopes Confirms the position of ¹³C and ¹⁵N labels. nih.gov
Nuclear Magnetic Resonance (NMR) Confirmation of label position and purity Observation of specific ¹H-¹³C couplings and enhanced ¹³C signals. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Determination of chemical and optical purity Confirms high purity (e.g., 99%) of the final product. nih.govresearchgate.net

Applications in Structural Biology and Biophysics Utilizing 13c Labeled L Histidine

Structural Elucidation of Histidine-Containing Peptides and Proteins

The determination of the three-dimensional structure of peptides and proteins is fundamental to understanding their function. While X-ray crystallography provides high-resolution static pictures, NMR spectroscopy offers the unique ability to determine structures in solution, which is often more representative of the native physiological environment. Uniform or selective ¹³C labeling, including of histidine residues, is a cornerstone of modern biomolecular NMR. nih.gov

For larger proteins, selective ¹³C labeling of certain amino acid types, such as histidine, can simplify crowded spectra and facilitate resonance assignment. meihonglab.comnih.gov In the signal-transducing protein IIIGlc, uniformly ¹⁵N/¹³C-labeled samples were used to assign the ¹H, ¹⁵N, and ¹³C signals of the histidine rings via heteronuclear correlation experiments. nih.gov This allowed for the determination of the tautomeric states of the active-site histidines (His-75 and His-90), which is critical structural information for understanding the protein's phosphorylation-dependent signaling mechanism. nih.gov

In the context of peptides, particularly those that interact with membranes, ¹³C labeling is invaluable. The histidine-rich peptide LAH4, designed for its pH-dependent membrane activity, has been studied extensively using NMR. nih.gov These peptides adopt different alignments within lipid bilayers depending on the pH; they are transmembrane at neutral pH but align on the membrane surface at acidic pH. nih.gov This change is driven by the protonation of the four histidine residues. ¹³C NMR studies, often in the solid state, are essential for defining these helical orientations and understanding the structural basis of the peptide's antimicrobial and DNA transfection activities. nih.gov

Tracing of Histidine Metabolic Pathways in Diverse Biological Systems

L-histidine is an essential amino acid with a unique imidazole (B134444) side chain, playing crucial roles in protein synthesis, metal ion chelation, and as a precursor for other important biomolecules. creative-proteomics.comnih.gov Its metabolic pathways are complex and interconnected with central metabolism. nih.gov By introducing L-Histidine-¹³C into a biological system, researchers can track the fate of the labeled carbon atoms as they are incorporated into various downstream metabolites.

This tracing technique, known as isotopic labeling, allows for the qualitative and quantitative assessment of metabolic pathway activity. nih.govnih.gov For example, the catabolism of histidine primarily occurs in the liver and skin, where it is converted through a series of reactions to glutamate, which can then enter the tricarboxylic acid (TCA) cycle. creative-proteomics.commdpi.com Using L-Histidine-¹³C, scientists can follow the labeled carbons from histidine to urocanate, 4-imidazolone-5-propionate, and ultimately to glutamate, confirming the activity and flux through this pathway. creative-proteomics.com

This approach has been applied across diverse biological systems, from microorganisms to human tissues, to map metabolic networks and identify novel metabolic activities. nih.govnih.gov For instance, studies in Corynebacterium glutamicum have utilized ¹³C-labeled precursors to understand how histidine biosynthesis is deeply intertwined with central carbon metabolism, purine biosynthesis, and one-carbon metabolism. nih.gov Similarly, global ¹³C tracing in intact human liver tissue has been used to assess a wide range of metabolic pathways simultaneously, revealing unexpected activities and differences compared to animal models. nih.gov

¹³C-Based Metabolic Flux Analysis (MFA) for Quantifying In Vivo Reaction Rates

While isotopic tracing can identify active pathways, ¹³C-based Metabolic Flux Analysis (MFA) is a more powerful quantitative technique used to determine the rates (fluxes) of reactions within a metabolic network. frontiersin.orgcreative-proteomics.com MFA is considered a gold standard for quantifying the integrated responses of metabolic networks in living cells. creative-proteomics.comresearchgate.net The process involves culturing cells with a ¹³C-labeled substrate, such as L-Histidine-¹³C, until a metabolic and isotopic steady state is reached. researchgate.net The distribution of ¹³C isotopes in various metabolites, particularly protein-bound amino acids, is then measured. researchgate.netacs.org This experimental data is integrated with a computational model of the cell's metabolic network to estimate the intracellular reaction rates. nih.govnih.gov

Key Steps in ¹³C-MFA:

Tracer Selection: A specific ¹³C-labeled substrate (e.g., [1-¹³C]glucose, [U-¹³C]glucose, or a labeled amino acid like L-Histidine-¹³C) is chosen to introduce the label into the metabolic network. frontiersin.orgnih.gov

Labeling Experiment: Cells or organisms are cultured in a medium containing the ¹³C tracer until the isotopic distribution in metabolites reaches a steady state. researchgate.net

Analytical Measurement: The isotopic labeling patterns (mass isotopomer distributions) of key metabolites, often proteinogenic amino acids, are measured using MS or NMR. creative-proteomics.comacs.org

Computational Modeling: The measured labeling patterns are used as constraints in a mathematical model to solve for the unknown metabolic fluxes that best explain the observed data. nih.gov

L-Histidine-¹³C can be used in MFA studies to probe the connections between amino acid metabolism and central carbon metabolism. When L-Histidine-¹³C is catabolized to glutamate, its labeled carbon atoms can enter the TCA cycle. creative-proteomics.com By tracking the propagation of these ¹³C atoms into other TCA cycle intermediates and connected pathways, researchers can quantify the contribution of histidine catabolism to the cell's energy and biosynthetic precursor pools. nih.gov

For example, ¹³C-MFA can distinguish between different pathways that produce a common intermediate. The specific pattern of ¹³C atoms in metabolites derived from the initial tracer provides a signature for the pathway that produced them. nih.gov This allows for the precise quantification of fluxes through pathways like glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle, revealing how the cell partitions carbon resources under different conditions. nih.govnih.gov

Table 1: Representative Findings from ¹³C-MFA Studies on Carbon Flow
Organism/System¹³C-Tracer UsedKey Pathway InvestigatedMajor FindingReference
Corynebacterium glutamicum¹³C-GlucoseL-histidine biosynthesisRevealed deep integration of histidine synthesis with the pentose phosphate pathway and one-carbon metabolism. nih.gov
Escherichia coliMixture of [1-¹³C] and [U-¹³C]glucoseCentral Carbon MetabolismDemonstrated that this specific tracer mixture is highly effective for precise flux estimation in the PPP, glycolysis, and TCA cycle. nih.gov
Human Breast Cancer Cells[¹³C]-GlucoseTCA CycleShowed that knocking out the N-acetyltransferase 1 (NAT1) gene resulted in decreased glucose flux through the TCA cycle. nih.gov

A key application of ¹³C-MFA is in metabolic engineering, where it is used to identify bottlenecks in biosynthetic pathways and guide strategies for improving the production of valuable chemicals. nih.govresearchgate.net By quantifying the fluxes throughout the metabolic network, MFA can reveal how efficiently a carbon source is converted into a target product versus being diverted into competing pathways or used for biomass formation.

Research into Protein Turnover and Amino Acid Recycling Dynamics

Proteins are in a constant state of flux, undergoing continuous synthesis and degradation in a process known as protein turnover. This dynamic process is fundamental to cellular homeostasis, growth, and adaptation. Stable isotope labeling with amino acids like L-Histidine-¹³C is a powerful method for investigating these dynamics in vivo. nih.gov

By introducing L-Histidine-¹³C into a system, the rate of its incorporation into the total protein pool can be measured over time. This provides a direct measure of the rate of protein synthesis. nih.gov Concurrently, the rate at which the ¹³C label is diluted in the free amino acid pool by unlabeled histidine released from protein degradation provides information about the rate of proteolysis. nih.gov

This approach allows for the determination of specific turnover rates for different amino acids, offering a detailed view of protein metabolism. nih.gov For example, a study in Saccharomyces cerevisiae used dynamic ¹³C-labeling experiments to determine the specific turnover rates for several amino acids, revealing significant differences between two yeast strains and explaining variations in their biomass yield. nih.gov Such quantitative data is crucial for understanding the energetic costs of protein turnover, which represents a major drain on cellular ATP. nih.gov

Table 2: Principles of Measuring Protein Turnover with L-Histidine-¹³C
Parameter MeasuredMethodologyInterpretation
Protein Synthesis RateMeasure the rate of incorporation of ¹³C from L-Histidine-¹³C into the proteome over time.A higher rate of incorporation signifies a faster rate of protein synthesis.
Protein Degradation RateMeasure the dilution of the ¹³C-labeled free histidine pool by unlabeled histidine released from pre-existing proteins.Faster dilution indicates a higher rate of protein breakdown.
Amino Acid RecyclingCompare the isotopic enrichment of amino acids in newly synthesized proteins to the enrichment of the extracellular free amino acid pool.Provides insight into the extent to which amino acids from protein degradation are re-utilized for new protein synthesis.

L-histidine is a precursor for several important dipeptides that have specialized physiological functions. L-Histidine-¹³C can be used to trace the synthesis and turnover of these molecules.

Carnosine: Carnosine (β-alanyl-L-histidine) is a dipeptide found in high concentrations in muscle and brain tissue, where it functions as an antioxidant and pH buffer. mdpi.comnih.gov It is synthesized from its constituent amino acids, β-alanine and L-histidine, by the enzyme carnosine synthase. nih.gov By supplying L-Histidine-¹³C, researchers can track the incorporation of the labeled histidine into the carnosine pool, allowing for the quantification of its synthesis rate. mdpi.com This is particularly relevant in nutritional studies, where dietary histidine levels have been shown to be a limiting factor for carnosine synthesis in some species. mdpi.comnih.gov

N-Acetylhistidine (NAH): NAH is another histidine derivative found in the tissues of some vertebrates, particularly fish. nih.gov In Atlantic salmon, NAH acts as a crucial osmolyte in the lens of the eye, helping to protect it from osmotic stress when moving between freshwater and seawater. physiology.org Studies using labeled histidine have shown that lens NAH content responds to changes in external osmolality. physiology.org Tracing with L-Histidine-¹³C would allow for a detailed investigation of the dynamics of NAH synthesis and its role in osmoregulation, clarifying how histidine is taken up by the lens and converted into this protective compound. physiology.org

Applications in Quantitative Proteomics Research Using L Histidine 13c

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Methodologies for Absolute Protein Quantification

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy that allows for the accurate relative and absolute quantification of thousands of proteins from different cell populations. The core principle of SILAC involves replacing a standard, or "light," amino acid in the cell culture medium with a "heavy," stable isotope-labeled counterpart.

In the context of L-Histidine-¹³C, one population of cells is grown in a medium containing the natural, unlabeled L-histidine, while another population is cultured in a medium where the standard L-histidine is completely replaced with L-Histidine-¹³C (hydrochloride hydrate). As cells grow and synthesize proteins, they incorporate these respective forms of histidine into their proteomes. After a sufficient number of cell divisions (typically 5-6), virtually all the histidine residues in the proteins of the second cell population will be the "heavy" ¹³C-labeled version.

Once labeling is complete, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cells are then lysed, and the protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio. This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during subsequent sample processing steps such as protein digestion, fractionation, and mass spectrometry analysis.

The combined protein mixture is then digested, typically with an enzyme like trypsin, to generate peptides. When analyzed by a mass spectrometer, the peptides containing L-Histidine-¹³C will have a predictable mass shift compared to their unlabeled counterparts. The mass spectrometer detects these "light" and "heavy" peptide pairs, and the ratio of their signal intensities directly corresponds to the relative abundance of the protein from which they originated in the two cell populations.

While L-arginine and L-lysine are the most commonly used amino acids in SILAC due to the cleavage specificity of trypsin, L-histidine labeling can be employed, particularly in studies focusing on histidine-rich proteins or when using alternative proteases. Although extensive datasets from large-scale proteomic studies using exclusively L-Histidine-¹³C are not as widely published as those for arginine and lysine, the principles of the SILAC methodology remain directly applicable.

Mass Spectrometry (MS)-Based Quantification of Proteins and Peptides

Mass spectrometry is the cornerstone of modern proteomics, enabling the identification and quantification of proteins and peptides with high sensitivity and specificity. L-Histidine-¹³C (hydrochloride hydrate) plays a crucial role in enhancing the accuracy and reliability of MS-based quantification.

One of the most significant applications of L-Histidine-¹³C is its use as an internal standard in mass spectrometry-based assays. An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest but be distinguishable by mass. Stable isotope-labeled compounds, such as L-Histidine-¹³C, are considered the gold standard for internal standards in mass spectrometry.

When quantifying endogenous, unlabeled L-histidine or histidine-containing peptides in a biological sample, a known amount of L-Histidine-¹³C is spiked into the sample prior to analysis. Both the native ("light") and the labeled ("heavy") forms of the analyte will co-elute during chromatography and ionize with similar efficiency in the mass spectrometer's ion source. However, they will be detected as distinct ions due to their mass difference.

By comparing the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, precise and accurate absolute quantification can be achieved. This method, known as isotope dilution mass spectrometry (IDMS), effectively corrects for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.

A study on the quantification of 14 amino acids in human plasma utilized a ¹³C-labeled yeast extract as an internal standard. The results demonstrated a significant improvement in the trueness and precision of the quantification for all amino acids, including histidine, when using the stable isotope-labeled standards. nih.govresearchgate.net The following table presents the quantitative results for L-histidine from this study, showcasing the application of ¹³C-labeled standards for accurate measurement.

Analytical PlatformSeparation MethodL-Histidine Concentration (µmol/L)Relative Standard Deviation (RSD) with Internal Standard (%)
LC-QQQ-MSHILIC73.11.8
LC-HRMSHILIC72.82.1
LC-QQQ-MSRPLC74.32.5
LC-HRMSRPLC73.53.1

Data adapted from a study on amino acid quantification in human plasma using ¹³C-labeled internal standards. nih.govresearchgate.net

The development of robust and reliable analytical methods is crucial for the accurate quantification of specific biomolecules. L-Histidine-¹³C is instrumental in the development and validation of such methods for histidine and its derivatives. For instance, when developing a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure the concentration of a histidine-containing peptide in a complex biological matrix like blood plasma, L-Histidine-¹³C labeled versions of that peptide can be synthesized and used.

During method validation, the labeled internal standard helps to assess key parameters such as linearity, accuracy, precision, and recovery. For example, to establish the linearity of the assay, calibration curves are generated by analyzing samples with known concentrations of the unlabeled analyte spiked with a constant amount of the ¹³C-labeled internal standard. The precision of the method is determined by repeatedly analyzing quality control samples at different concentrations and calculating the relative standard deviation of the measurements, which is expected to be low due to the correction provided by the internal standard.

Furthermore, in studies focusing on histidine-rich proteins, which can be challenging to quantify due to their unique properties, enrichment strategies coupled with the use of stable isotope-labeled standards can significantly improve the accuracy of quantification. acs.org While specific examples detailing the development of methods for a wide array of histidine-containing compounds using L-Histidine-¹³C are not extensively documented in publicly available literature, the principles of its use in method development are well-established in the field of analytical chemistry.

Applications in Enzymology and Reaction Mechanism Elucidation with 13c Labeled L Histidine

Investigation of Histidine's Role as a Catalytic Residue in Enzyme Function

The incorporation of ¹³C-labeled L-histidine is instrumental in dissecting the multifaceted roles of histidine residues within an enzyme's active site. nih.gov NMR spectroscopy of the ¹³C-labeled site offers a window into the dynamic events of catalysis, such as proton transfer and the modulation of the residue's acidity (pKa). pnas.orgnih.gov

Characterization of Proton Shuttle Mechanisms in Enzymatic Catalysis

The imidazole (B134444) side chain of histidine, with a pKa value near physiological pH, can exist in protonated and two neutral tautomeric states, allowing it to rapidly accept and donate protons. acs.orgresearcher.lifeuni-halle.de This capacity makes it an ideal proton shuttle, facilitating transfer reactions that are essential for many enzymatic processes. acs.orgwikipedia.org The use of L-histidine-¹³C allows researchers to track the protonation state and dynamics of the imidazole ring throughout a reaction.

A classic example is the function of carbonic anhydrase, where a histidine residue acts as a proton shuttle to regenerate the active form of the enzyme. wikipedia.orgnih.gov This shuttle transfers protons between the zinc-bound water molecule and the surrounding buffer solution. wikipedia.orgnih.gov Studies using ¹³C NMR can monitor the chemical environment of the specific carbon atoms in the imidazole ring. acs.orgnih.gov Changes in the ¹³C chemical shifts provide direct evidence of the protonation and deprotonation events, confirming the role of histidine in the proton relay network. acs.orgnih.gov The rate of this proton exchange, which can be a rate-limiting step in catalysis, can be quantified by measuring the pH-dependent transverse relaxation rate constants (R₂) for the ¹³C nuclei in the imidazole ring. nih.govacs.org

Analysis of Acid/Base Catalysis Mediated by Histidine

Histidine's ability to act as either a general acid or a general base is fundamental to the mechanism of numerous enzymes, including approximately 50% of all known enzymes. acs.orgpnas.org In a catalytic triad (B1167595), for instance, a basic histidine residue can abstract a proton from a serine, threonine, or cysteine, thereby activating it as a nucleophile. wikipedia.org The effectiveness of histidine in this role is critically dependent on its pKa value within the unique microenvironment of the enzyme's active site.

¹³C NMR spectroscopy is a powerful method for the site-specific determination of histidine pKa values. pnas.orgnih.gov By acquiring a series of ¹³C NMR spectra over a range of pH values, a titration curve can be generated for an individually labeled histidine residue. nih.govcmu.edu The chemical shifts of the imidazole ring carbons, particularly Cγ and Cδ2, are sensitive to the protonation state. acs.orgnih.gov The midpoint of the observed chemical shift change corresponds to the pKa of that specific residue. cmu.edu For example, in a study of phosphatidylinositol-specific phospholipase C from Bacillus cereus, the protein was selectively labeled with ¹³C at the ε1 position of histidine. nih.gov By monitoring the ¹³H-¹³C correlation spectra across a pH range of 4.0 to 9.0, the researchers determined the pKa values for the active site histidines, His32 and His82, to be 7.6 and 6.9, respectively. nih.gov This data was crucial in corroborating the hypothesis that His82 acts as a general acid in the catalytic mechanism. nih.gov

Elucidation of Enzyme Active Site Dynamics and Intermediate Formation

Enzyme catalysis is a dynamic process involving conformational changes and the formation of transient intermediates. ¹³C NMR studies using labeled L-histidine can capture these fleeting events. Techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR can monitor micro-to-millisecond fluctuations in the protonation states and conformations of histidine side chains. nih.gov

By observing the ¹³C-labeled histidine, researchers can follow the entire catalytic cycle. For instance, the conversion of D,L-α-¹³C-histidine to α-¹³C-histamine by histidine decarboxylase was studied using ¹³C-NMR. nih.govdocumentsdelivered.com This allowed for the direct observation and quantification of the product, providing insights into the enzyme's kinetics. nih.govdocumentsdelivered.com Furthermore, this technique can help identify and characterize reaction intermediates that are "invisible" to other methods. pnas.org The chemical shifts of the ¹³C-labeled histidine provide a signature for its state, whether it is part of the resting enzyme, a substrate-bound complex, a transient intermediate, or the product-bound form. This allows for a more complete understanding of the reaction pathway and the dynamic nature of the active site. acs.orgpnas.org

Studies on Metal Ion Coordination by Histidine in Metalloenzymes

Histidine is a common ligand for metal ions in metalloproteins due to the coordinating ability of its imidazole ring nitrogens. acs.orgnih.gov The precise coordination geometry and electronic environment of the metal center are critical for the enzyme's function. L-histidine-¹³C labeling is a key tool for probing these metal-binding sites.

NMR studies have shown that the ¹³C chemical shifts of the imidazole ring are highly sensitive to whether the histidine is coordinating a metal ion and, crucially, which nitrogen atom (Nδ1 or Nε2) is involved in the coordination. nih.gov This is particularly important for zinc-containing proteins, where determining the coordination mode is essential for an accurate structural model. nih.gov A statistical analysis of known zinc-binding proteins revealed that the ¹³C chemical shifts provide a robust signature of the coordination state. nih.gov

Table 1: ¹³C Chemical Shift Markers for Histidine Coordination to Zinc

Coordination State¹³Cδ2 Chemical Shift (ppm)Chemical Shift Difference (δ¹³Cε1 - δ¹³Cδ2)Significance
Non-coordinatingVariableVariableRepresents the baseline state of a histidine residue not involved in metal binding.
Nδ1-coordinatingDownfield ShiftLarger ValueIndicates that the Nδ1 atom of the imidazole ring is bound to the zinc ion. nih.gov
Nε2-coordinatingUpfield ShiftSmaller ValueIndicates that the Nε2 atom of the imidazole ring is bound to the zinc ion. nih.gov

This method allows for the direct determination of the coordination mode of zinc-ligated histidines, even in samples that are not isotopically enriched, providing crucial structural information without needing a full structure determination. nih.gov Similar approaches can be applied to other metalloenzymes, for example, those containing copper, to understand how the protein environment and histidine coordination fine-tune the metal center's catalytic activity. nih.govnih.gov

Advanced Analytical Methodologies Employing L Histidine 13c

Chromatographic Techniques Coupled with Mass Spectrometry (e.g., HPLC-MS/MS) for Complex Mixture Analysis

The coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) is a cornerstone for the analysis of amino acids in complex biological matrices. nih.gov The use of ¹³C-labeled L-histidine is particularly advantageous in this context, where it serves as an ideal internal standard for accurate quantification. isotope.comunivie.ac.at Because ¹³C-labeled standards co-elute with the corresponding unlabeled analyte, they can effectively compensate for variations in sample preparation and matrix effects during ionization, leading to highly accurate and precise measurements. acs.org

In metabolic flux analysis and proteomics, HPLC-MS/MS methods utilizing L-Histidine-¹³C allow researchers to trace the metabolic fate of histidine through intricate biochemical pathways. chempep.com For instance, in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), fully substituted ¹³C-labeled arginine has been shown to provide excellent co-elution with its unlabeled form, enabling precise protein quantitation. acs.org This principle is directly applicable to L-Histidine-¹³C. High-resolution mass spectrometers, such as orbital ion traps, can accurately measure the mass distributions of peptides containing ¹³C-labeled amino acids, providing detailed insights into metabolic processes. acs.org

Research has demonstrated the utility of ¹³C-labeled yeast extract as a comprehensive internal standard for the absolute quantification of multiple amino acids, including histidine, in human plasma. isotope.comunivie.ac.at Such an approach, validated across different platforms, delivers excellent accuracy for targeted metabolomics. isotope.comunivie.ac.at The analysis of ¹³C-labeled nonessential amino acids in cell cultures incubated with ¹³C-labeled precursors showcases the power of LC-MS strategies to characterize and quantify isotopologues and isotopomers, revealing metabolic conversions. nih.gov

A study combining parallel reaction monitoring (PRM) and multiple reaction monitoring (MRM) with UHPLC-MS demonstrated a robust method for the qualitative and quantitative analysis of ¹³C-labeled amino acids. nih.gov This integrated approach successfully characterized 66 MRM transitions for various isotopologues in cell extracts. nih.gov

Table 1: LC-MS/MS Parameters for ¹³C-Labeled Amino Acid Analysis

ParameterDescriptionRelevance for L-Histidine-¹³C AnalysisSource
ChromatographyReversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)HILIC is often preferred for retaining highly polar compounds like histidine. univie.ac.atnih.gov
Mass SpectrometerTriple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap)QqQ is used for targeted quantification (MRM), while HRMS provides high mass accuracy for identification (PRM). nih.govacs.org
Ionization ModeElectrospray Ionization (ESI), positive modeAmino acids are readily protonated in positive ESI mode. acs.org
Internal StandardL-Histidine-¹³CCo-elutes with the analyte, correcting for matrix effects and improving quantitative accuracy. isotope.comacs.org

The analysis of highly polar compounds like L-histidine and its derivatives by reversed-phase LC-MS/MS presents significant challenges, primarily due to poor retention on conventional C18 columns. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the retention of polar analytes.

Two-dimensional liquid chromatography (2D-LC), particularly coupling size exclusion chromatography (SEC) with HILIC, has proven effective for analyzing polar excipients like histidine in complex protein formulations. nih.gov This setup successfully removes interference from the sample matrix, enabling accurate mass measurement of histidine and its degradation products, such as trans-urocanic acid. nih.gov Careful optimization of 2D-LC parameters, including the use of a small transfer loop and a fast gradient in the second dimension, is crucial to manage the solvent strength mismatch between the two dimensions and ensure good peak shapes. nih.gov

The SILAC method, which uses amino acids fully substituted with ¹³C, benefits from the co-elution of labeled and unlabeled peptides in reversed-phase chromatography, which is not always the case with deuterium-labeled standards that can exhibit chromatographic separation. acs.org This property of ¹³C-labeled standards simplifies data analysis and improves the reliability of quantification. acs.org

Integration with X-ray Crystallography for Comprehensive Structural Validation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules in their crystalline state. pan.plnih.gov When applied to L-Histidine-13C hydrochloride hydrate, it provides precise coordinates of each atom, including the carbon backbone, the imidazole (B134444) ring, and associated counter-ions and water molecules. chemicalbook.com This technique is essential for validating the molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding networks, within the crystal lattice. illinois.eduresearchgate.net

The crystal structure of L-histidine hydrochloride monohydrate has been determined, revealing the specific arrangement of the molecules in the solid state. chemicalbook.comresearchgate.net While X-ray crystallography itself does not distinguish between isotopes, the structural data it provides is invaluable when used in conjunction with other techniques like solid-state NMR and vibrational spectroscopy. researchgate.net The precise atomic positions from crystallography are used as the basis for quantum chemical calculations that predict spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies. illinois.eduresearchgate.net Comparing these calculated values with experimental data from ¹³C-labeled samples allows for a comprehensive structural validation and a deeper understanding of how electronic structure influences spectroscopic properties. researchgate.netrsc.org

For example, crystallographic data for a series of histidine-containing dipeptides were used to investigate the origins of ¹³C NMR chemical shifts. illinois.edu This integrated approach, combining X-ray diffraction with solid-state NMR and quantum chemistry, demonstrated that intermolecular interactions, particularly hydrogen bonding, are essential for accurately reproducing the experimentally observed chemical shifts. illinois.eduresearchgate.net

Table 2: Crystallographic Data for L-Histidine Hydrochloride Monohydrate

ParameterValueSource
Chemical FormulaC₆H₁₂ClN₃O₃ drugbank.comnih.gov
Molecular Weight209.63 g/mol drugbank.comscbt.com
Crystal SystemOrthorhombic researchgate.net
Growth MethodSlow evaporation from an aqueous solution of L-histidine and hydrochloric acid chemicalbook.com
Key InteractionsExtensive hydrogen bonding network involving the amino group, carboxylate, imidazole ring, chloride ion, and water molecule illinois.edu

Spectroscopic Characterization Techniques (e.g., FT-IR, FT-Raman) in Structural Research Contexts

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of molecules, providing a fingerprint of their structure and bonding environment. uu.nlokstate.edu In the context of L-Histidine-¹³C, isotopic labeling is a critical tool for assigning specific vibrational bands. okstate.edunih.gov The substitution of a ¹²C atom with a heavier ¹³C atom induces a predictable shift in the frequency of vibrational modes involving that atom, allowing for unambiguous identification of bands associated with the imidazole ring or the amino acid backbone. nih.govacs.org

Systematic FT-IR and Raman studies of L-histidine in aqueous solutions across a wide pH range (0-14) have provided a complete set of vibrational data corresponding to its various protonation states. uu.nl Specific bands have been identified as markers for the protonation state of the imidazole nitrogen atoms and the carboxyl group. uu.nl For example, the strong C=O stretching band around 1736 cm⁻¹ in the IR spectrum at low pH confirms the protonated state of the carboxylic acid group. uu.nl

In a study using a ¹³C-labeled acetyl group on a histidine dipeptide, 2D IR spectroscopy was used to probe the structure and dynamics of the side chain via the backbone amide vibrations. nih.govacs.org The results showed that the amide I band consists of spectrally resolvable components that are sensitive to the pH-dependent tautomeric state (π or τ) of the imidazole ring. acs.org Similarly, FT-IR studies on ¹⁵N-labeled histidine helped identify key infrared signals from the side chain that are sensitive to protonation. okstate.edu These findings demonstrate that isotopic labeling, including with ¹³C, provides an essential tool for dissecting complex vibrational spectra and understanding the structural dynamics of histidine in different environments. okstate.eduacs.org

Table 3: Key Vibrational Bands of L-Histidine and Their Sensitivity to Isotopic Labeling/Protonation

Wavenumber (cm⁻¹)AssignmentSpectroscopic MethodObservationsSource
~1736C=O stretch (protonated carboxyl)FT-IRStrong band observed at low pH (e.g., pH 0). uu.nl
1630 - 1656Amide I2D IRComponent frequencies are sensitive to the tautomeric state of the ¹³C-labeled imidazole ring. acs.org
~1257C-O stretchFT-IRCorrelates with the protonated state of the carboxyl group. uu.nl
VariableImidazole ring modesFT-IR, FT-RamanSensitive to ¹³C substitution and protonation state of the ring nitrogens. Used as marker bands. uu.nlokstate.edu

NMR Crystallography Approaches

NMR crystallography is an integrated approach that combines experimental solid-state NMR (ssNMR) data, X-ray diffraction, and computational modeling to refine and validate crystal structures to a high degree of accuracy. researchgate.netresearchgate.net The use of L-Histidine-¹³C is particularly powerful in this context, as the ¹³C nucleus provides sensitive NMR parameters, most notably the chemical shift tensor. researchgate.netrsc.org The chemical shift tensor is a three-dimensional property that describes the orientation-dependent magnetic shielding of a nucleus and is exquisitely sensitive to the local electronic structure and geometry. researchgate.netnih.gov

In this methodology, an initial crystal structure is typically determined by X-ray or electron diffraction. researchgate.net Then, quantum chemical methods are used to predict the ¹³C NMR chemical shift tensors based on these atomic coordinates. researchgate.netacs.org Significant discrepancies between the calculated and experimentally measured ssNMR spectra of a ¹³C-labeled sample indicate inaccuracies in the initial structure, particularly concerning proton positions or subtle conformational details that are difficult to resolve with diffraction alone. researchgate.netresearchgate.net

Researchers have demonstrated that incorporating hydrogen bond partner molecules into quantum chemical calculations is essential to reproduce the experimental ¹³C NMR chemical shifts of histidine dipeptides. illinois.edu A two-step refinement process, using the ¹³C NMR chemical shift tensor as a target function, has been shown to improve the agreement between experimental and computed values significantly, leading to structural refinements on the picometer scale. rsc.org This level of precision can reveal new insights into hydrogen bonding, proton tunneling, and protein dynamics. rsc.org The combination of ssNMR on ¹³C-labeled L-histidine with diffraction data thus provides a comprehensive validation of its solid-state structure. illinois.eduresearchgate.net

Table 4: Principles of NMR Crystallography with L-Histidine-¹³C

ComponentRoleSpecific Contribution of L-Histidine-¹³CSource
X-ray/Electron DiffractionProvides the initial 3D atomic framework of the crystal structure.Determines the overall molecular packing and heavy atom positions. nih.govresearchgate.net
Solid-State NMR (ssNMR)Measures experimental NMR parameters, primarily the chemical shift tensor.The ¹³C label provides a sensitive probe with a wide chemical shift range, making it an excellent reporter of the local electronic environment. researchgate.netnih.gov
Quantum Chemical CalculationsPredicts NMR parameters (e.g., chemical shift tensors) from a given crystal structure.Calculations on the ¹³C-labeled structure are compared directly with experimental ssNMR data. illinois.eduresearchgate.net
Structure RefinementIteratively adjusts atomic positions in the crystal structure to minimize the difference between experimental and calculated NMR data.Refinement against ¹³C chemical shift tensors improves the accuracy of atomic positions, especially for light atoms like hydrogen. rsc.org

Emerging Research Directions and Future Prospects for L Histidine 13c Research

Continuous Development of Novel Isotopic Labeling Strategies

The precision of metabolic flux analysis and structural biology studies relies heavily on the ability to introduce isotopic labels into specific positions within a molecule. While uniformly labeled L-Histidine-13C is widely used, the future lies in the development of novel, site-selective, and customized labeling strategies to answer more nuanced biological questions.

One promising approach involves new chemical syntheses that allow for the incorporation of a 13C atom at any desired position in the L-histidine molecule. A novel synthetic scheme has been developed that starts from commercially available 13C-thiocyanate. nih.gov This method provides access to 2'-¹³C-L-histidine with a high (99%) incorporation of the ¹³C isotope and high optical purity. nih.gov The significance of this synthetic route is its potential to create any isotopomer of L-histidine, offering researchers a powerful toolkit to probe specific enzymatic reactions and metabolic pathways involving the imidazole (B134444) ring. nih.gov

In parallel, biological labeling strategies are becoming more refined. Researchers have demonstrated that using ribose as a carbon source, instead of the more common glucose, can yield more selective ¹³C incorporation patterns in histidine and tryptophan. nih.gov For instance, using 1-¹³C ribose in combination with 2-¹³C glucose can maximize the ¹³C incorporation in the His δ2 position to approximately 75%. nih.gov This selectivity is crucial for nuclear magnetic resonance (NMR) studies, as it allows for the clear observation of specific signals without interference from other labeled sites. nih.gov The development of such customized labeling schemes expands the toolbox for studying protein dynamics and function. nih.gov

Labeling PrecursorTarget Position(s) in HistidineAchieved ¹³C IncorporationKey AdvantageReference
¹³C-ThiocyanateC2' (and potentially any other position)99%Provides synthetic access to any isotopomer of L-histidine. nih.gov
1-¹³C Ribose + 2-¹³C Glucoseδ2~75%Maximizes labeling at a specific site for targeted NMR studies. nih.gov
2-¹³C Glucoseα, δ2~50%Effective for labeling specific aromatic and alpha positions. nih.gov

This table presents examples of novel isotopic labeling strategies for L-Histidine, highlighting the precursor, target position, and key benefits of each method.

Expansion of Research Applications in Increasingly Complex Biological Systems

The application of L-Histidine-13C is moving beyond simple in vitro systems and purified proteins towards the intricate environments of whole cells, tissues, and even organisms. This shift allows for the study of metabolic pathways and protein dynamics in their native context, providing more biologically relevant insights.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique being applied to complex cellular models. nih.govnih.gov For example, ¹³C-MFA has been used to investigate the metabolic rewiring that occurs in the human leukemia cell line HL-60 as it differentiates into neutrophil-like cells and responds to immune stimulation. nih.gov By tracing the flow of ¹³C from labeled glucose, researchers can quantify the changes in central carbon metabolism, such as decreased glycolytic flux upon differentiation and its restoration after stimulation. nih.gov Such studies are crucial for understanding the metabolic underpinnings of immune cell function.

Another frontier is the combination of isotopic labeling with advanced imaging techniques. Mass Spectrometry Imaging (MSI) coupled with ¹³C-labeling enables the analysis of metabolic flux in situ, revealing the spatial distribution of metabolites within tissues. nih.gov This has been demonstrated in plant embryos, where the technique showed greater ¹³C-isotopic labeling in the cotyledons compared to the embryonic axis, highlighting tissue-specific metabolic activities related to lipid synthesis. nih.gov While not yet specifically documented for L-Histidine-13C, the extension of this ¹³C-MSI methodology to study amino acid metabolism in animal or human tissues represents a significant future research direction.

Furthermore, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using ¹³C-labeled amino acids like arginine has become a cornerstone of quantitative proteomics. acs.org The principles of SILAC are directly applicable to L-Histidine-13C, allowing for the precise quantification of protein synthesis and turnover in response to various stimuli in complex cell culture systems. The use of ¹³C labels is advantageous over deuterium (B1214612) because it avoids chromatographic separation issues that can occur with deuterated compounds. acs.org

Advancements in Multi-Modal Analytical Platforms Integrating 13C Isotopic Labeling

The full potential of L-Histidine-13C is realized when its use is coupled with multiple, complementary analytical technologies. The integration of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a more comprehensive picture of molecular structure, dynamics, and metabolic fate. nih.govalfa-chemistry.com

The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR is particularly powerful for metabolomics. nih.gov LC-MS can detect thousands of metabolic features, and ¹³C labeling helps to distinguish true biological signals from background noise and provides the exact number of carbon atoms in a metabolite, which greatly aids in its identification. nih.govacs.org Subsequently, NMR can be used on the same ¹³C-labeled samples to provide detailed structural information, helping to identify unknown compounds flagged by the LC-MS analysis. nih.gov The INADEQUATE NMR experiment, which is feasible with high ¹³C enrichment, can reveal direct carbon-carbon connections, providing unambiguous structural information. nih.govresearchgate.net

Dual labeling with both ¹³C and ¹⁵N isotopes in amino acids like histidine offers even more detailed insights, especially in structural biology and metabolic flux analysis. alfa-chemistry.com These dual-labeled compounds can be analyzed by both ¹³C and ¹⁵N NMR spectroscopy to gain detailed information about protein backbones and side-chain assignments, which is crucial for determining three-dimensional structures. alfa-chemistry.comresearchgate.net Mass spectrometry can then accurately quantify the incorporation of these labels, allowing for precise measurements of metabolic reaction rates. alfa-chemistry.com

Analytical PlatformKey Information ProvidedApplication AreaReference
LC-MS + NMRMetabolite identification, quantification, and structural elucidation.Metabolomics, Natural Products nih.gov
UPLC-FTICR MSImproved compound annotation and relative quantification.Metabolomics acs.org
¹³C/¹⁵N Dual Labeling + NMR/MSProtein structure determination, detailed metabolic flux.Structural Biology, Metabolic Flux Analysis alfa-chemistry.com
¹³C CPMG NMR Relaxation DispersionDynamics of histidine side chains and protonation states.Protein Dynamics nih.gov

This table summarizes advanced multi-modal analytical platforms that integrate ¹³C labeling, detailing the type of information they provide and their primary research applications.

Synergistic Integration of Computational Modeling and Theoretical Studies with Experimental Data

The vast and complex datasets generated from ¹³C-labeling experiments increasingly require the aid of computational and theoretical approaches for their full interpretation. The synergy between in silico modeling and in vitro/in vivo experiments is a major driver of future research.

Computational algorithms are essential for ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govyoutube.com These algorithms use the measured ¹³C-labeling patterns of key metabolites, obtained from MS or NMR, to calculate the flux, or rate, of every reaction in a proposed metabolic network. nih.gov The development of more sophisticated metabolic models and algorithms is a key area of research, aimed at improving the accuracy and scope of flux analysis in complex biological systems. nih.gov

In the realm of structural biology, molecular dynamics (MD) simulations can provide a dynamic picture of proteins that complements the structural information obtained from NMR studies using ¹³C-labeled histidine. For example, MD simulations have been used to investigate the heme pocket of hemoglobin, where histidine residues play a critical role, to understand how structural differences affect its oxidative capacity. acs.org Such computational studies can generate hypotheses about the function of specific residues that can then be tested experimentally using site-directed mutagenesis and ¹³C-labeled amino acids.

Furthermore, machine learning (ML) and quantum mechanical (QM) calculations are emerging as powerful tools for predicting NMR chemical shifts. nrel.gov Graph neural networks can be trained on large datasets of DFT-computed and experimental chemical shifts to predict ¹³C and ¹H shifts with high accuracy in a fraction of the time required for traditional QM calculations. nrel.gov Such tools can greatly accelerate the analysis of NMR spectra from experiments with L-Histidine-13C, aiding in the structural assignment of proteins and the identification of metabolites. nrel.gov

Q & A

Basic Research Questions

Q. How is L-Histidine-13C (hydrochloride hydrate) synthesized and characterized for isotopic purity in metabolic studies?

  • Methodological Answer : Synthesis typically involves incorporating ¹³C isotopes at specific carbon positions (e.g., the imidazole ring) using labeled precursors. Isotopic purity is confirmed via mass spectrometry (MS) to quantify ¹³C enrichment and nuclear magnetic resonance (NMR) to verify positional labeling. For example, isotopic labeling protocols for similar compounds (e.g., L-Lysine-¹³C₆-¹⁵N₂ hydrochloride) emphasize cross-validation of isotopic incorporation using MS and NMR to ensure >98% isotopic purity .

Q. What analytical techniques are critical for confirming the structural integrity and hydration state of L-Histidine-13C (hydrochloride hydrate)?

  • Methodological Answer :

  • Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylate, imidazole) and hydration-related O–H stretching bands. The IR spectrum of L-histidine hydrochloride hydrate (C₆H₁₂ClN₃O₃) includes peaks at ~3400 cm⁻¹ (O–H stretching) and ~1600 cm⁻¹ (imidazole C=N stretching) .
  • X-ray crystallography distinguishes hydrate types (e.g., isolated vs. channel hydrates) by analyzing hydrogen-bonding networks. For example, ondansetron hydrochloride dihydrate forms ion-coordinated hydrates, a structural feature detectable via crystallographic data from the Cambridge Crystallographic Data Centre (CCDC) .

Q. Why is isotopic labeling (¹³C) essential for tracing metabolic pathways involving L-histidine?

  • Methodological Answer : ¹³C labeling enables precise tracking of histidine catabolism in pathways like the histidine-urocanate pathway. Researchers use isotope-ratio mass spectrometry (IRMS) or ¹³C-NMR to monitor labeled intermediates in cell cultures or tissue extracts. For instance, labeled histidine derivatives (e.g., L-Lysine-¹³C₆) are used to study amino acid turnover rates in metabolic flux analysis .

Advanced Research Questions

Q. How can researchers address stability challenges and hydration effects during analytical quantification of L-Histidine-13C (hydrochloride hydrate)?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) quantifies hydrate stability by measuring weight loss upon dehydration. For example, channel hydrates (e.g., brucine hydrate) lose water at lower temperatures than ion-coordinated hydrates .
  • Karl Fischer titration determines residual water content post-dehydration. Hydrate stability protocols should specify storage conditions (e.g., humidity-controlled environments) to prevent phase transitions during experiments .

Q. What strategies resolve discrepancies in isotopic enrichment data between MS and NMR analyses?

  • Methodological Answer : Cross-validation using high-resolution MS (HRMS) and 2D-NMR (e.g., HSQC) identifies isotopic impurities or positional scrambling. For example, MS may detect ¹³C enrichment at 99%, while NMR reveals incomplete labeling at specific carbons. Adjusting synthetic protocols (e.g., precursor purity or reaction time) minimizes such discrepancies .

Q. How to design a validated HPLC method for quantifying L-Histidine-13C (hydrochloride hydrate) in complex biological matrices?

  • Methodological Answer :

  • Chromatographic conditions : Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of 10 mM ammonium acetate (pH 4.5) and acetonitrile.
  • Detection : Couple with tandem MS (LC-MS/MS) for specificity, using transitions like m/z 210 → 110 (quantitative ion) .
  • Validation parameters : Include linearity (R² >0.99), precision (%RSD <2%), and recovery (>95%) per ICH guidelines. Reference standards should match isotopic purity (e.g., USP-grade L-histidine hydrochloride monohydrate) .

Q. What experimental controls ensure batch-to-batch consistency in ¹³C-labeled L-histidine hydrochloride hydrate synthesis?

  • Methodological Answer :

  • Quality control (QC) tests :
  • Heavy metal analysis : ICP-MS confirms levels <10 ppm (e.g., lead, iron) using Method 1 described in pharmacopeial monographs .
  • Isotopic purity : Compare ¹³C/¹²C ratios via IRMS across batches .
  • Stability-indicating assays : Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) assess decomposition products via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.